(1S,3S)-3-Aminocyclohexanecarboxamide
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Overview
Description
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and a carboxylic acid amide group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylic acid amide groups.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide may involve more scalable and cost-effective methods, such as continuous flow synthesis and the use of biocatalysts to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid amide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as an enzyme inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide: The enantiomer of the compound with different stereochemistry.
Cyclohexanecarboxylic acid amide: Lacks the amino group, making it less versatile.
Cyclohexylamine: Contains only the amino group without the carboxylic acid amide group.
Uniqueness
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its chiral nature and the presence of both amino and carboxylic acid amide groups, which allow it to participate in a wide range of chemical reactions and biological interactions .
Properties
CAS No. |
921040-78-0 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1S,3S)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m0/s1 |
InChI Key |
FNMALDXUUZQFPN-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C(=O)N |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N |
Origin of Product |
United States |
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